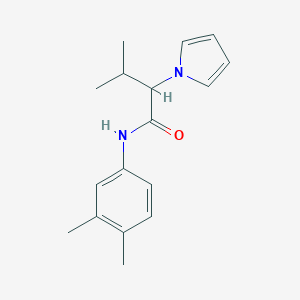
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide typically involves the formation of the pyrrole ring followed by the attachment of the 3,4-dimethylphenyl and butanamide groups. One common method for synthesizing pyrrole rings is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method involves the copper-catalyzed double alkenylation of amides with diiododienes .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of copper catalysts in the double alkenylation of amides can produce N-acylpyrroles efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Pyrrole rings can be oxidized to form pyrrolones.
Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for N-substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolones, while reduction can produce pyrrolidines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Pyrrole derivatives are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Pyrrole derivatives can bind to various enzymes and receptors, modulating their activity. For example, some pyrrole compounds act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolidines: These are reduced forms of pyrroles and are known for their use in pharmaceuticals and agrochemicals.
Pyrrolones: Oxidized forms of pyrroles, which have applications in medicinal chemistry.
Uniqueness
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMSGCJLOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B495945.png)
![N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B495947.png)
![3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether](/img/structure/B495949.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B495950.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495951.png)
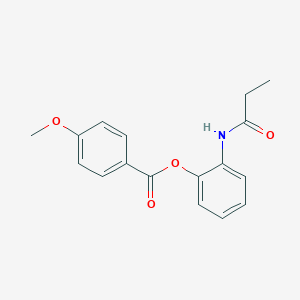
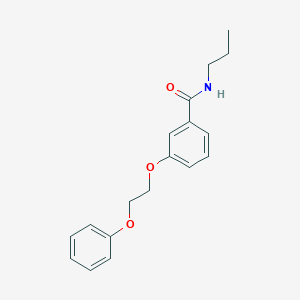
![3-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495954.png)
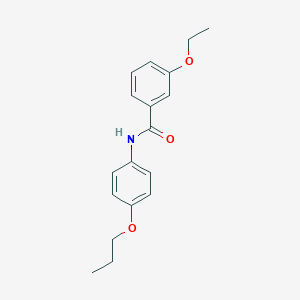

![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495963.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethoxybenzamide](/img/structure/B495964.png)
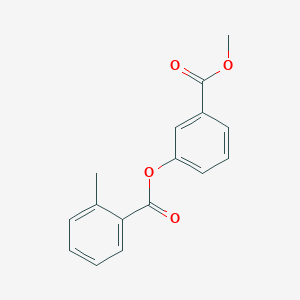
![N-[4-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B495966.png)
